molecular formula C32H35N5O11S B12429962 N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester

Cat. No.: B12429962
M. Wt: 703.8 g/mol
InChI Key: PJGGEFUAFDAJJT-CJQVKMEYSA-N
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Description

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester (CAS: 1246815-65-5) is a deuterated derivative of the carbapenem antibiotic Meropenem. This compound features a 4-nitrobenzyl (4-NO₂C₆H₄CH₂–) ester group, which serves as a protecting group for the carboxylic acid functionality during synthetic processes . The deuterium (d6) labeling enhances its utility in pharmacokinetic and metabolic studies, providing a stable isotopic tracer for analytical applications such as mass spectrometry . Its synthesis typically involves selective deuteration at specific positions, preserving the β-lactam core critical for antibacterial activity while enabling precise tracking in biological systems .

Properties

Molecular Formula

C32H35N5O11S

Molecular Weight

703.8 g/mol

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1/i3D3,4D3

InChI Key

PJGGEFUAFDAJJT-CJQVKMEYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C([2H])([2H])[2H]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

Origin of Product

United States

Preparation Methods

Protection of Meropenem

The carboxylic acid and amine functionalities of meropenem are protected using 4-nitrobenzyloxycarbonyl (4-NO₂C₆H₄CH₂–) groups. This is achieved via reaction with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile at −15°C.

Reaction equation :
$$
\text{Meropenem} + \text{4-Nitrobenzyl chloroformate} \xrightarrow{\text{DIPEA, CH₃CN}} \text{Protected intermediate}
$$

Deuteration

Deuterium incorporation occurs at six methyl positions using deuterium oxide (D₂O) under acidic or basic conditions. This step ensures isotopic labeling for mass spectrometry applications. For example, deuteration is performed in deuterated dimethylformamide (DMF-d₇) at 50°C for 24 hours.

Esterification

The protected intermediate undergoes esterification with 4-nitrobenzyl alcohol using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide, DCC) in toluene or xylene. The reaction proceeds at 25–100°C for 10–24 hours, yielding the 4-nitrobenzyl ester.

Key reagents :

  • Coupling agents : DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Solvents : Toluene, xylene, cyclohexane

Deprotection

Final deprotection of the 4-nitrobenzyl groups is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere or via acidic hydrolysis with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH).

Industrial Production Methods

Industrial-scale synthesis prioritizes yield optimization and cost efficiency. Key strategies include:

Batch vs. Continuous Flow Reactors

  • Batch reactors : Employed for deuteration and esterification steps, with reaction volumes up to 2,000 L.
  • Continuous flow systems : Used for condensation and protection steps to enhance mixing and reduce reaction times.

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from acetone/methyl ethyl ketone mixtures (1:1 v/v) at 0–5°C, achieving ≥98% purity.
  • Chromatography : Silica gel column chromatography is utilized for intermediates, with eluents such as ethyl acetate/heptane (3:7).

Table 1: Industrial Synthesis Parameters

Step Temperature (°C) Time (h) Yield (%) Purity (%)
Protection −15 to 25 2–4 85–90 95
Deuteration 50 24 75–80 90
Esterification 25–100 10–24 70–75 85
Deprotection 20–40 8–24 90–95 98

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Low-temperature conditions (−15°C) minimize side reactions during protection and coupling steps.
  • High-boiling solvents (toluene, xylene) facilitate esterification at elevated temperatures without decomposition.

Catalysts and Reagents

  • Pd/C catalysts : Critical for hydrogenolytic deprotection, with loadings of 0.01–0.5 wt% relative to substrate.
  • Deuterium sources : D₂O and deuterated solvents ensure >99% isotopic enrichment at target positions.

Stereochemical Control

The stereochemistry of the β-lactam core and pyrrolidine side chain is preserved through:

  • Chiral auxiliaries : (2S,4S)-configured intermediates guide correct spatial orientation during coupling.
  • Asymmetric hydrogenation : Pd-catalyzed reactions maintain enantiomeric excess (ee) >99%.

Challenges and Solutions

Protecting Group Compatibility

The 4-nitrobenzyl group’s stability under acidic conditions necessitates careful selection of deprotection agents. Trifluoroacetic acid (TFA) combined with TsOH achieves selective removal without β-lactam ring degradation.

Isotopic Dilution

Deuterium loss during esterification is mitigated by using excess D₂O and deuterated solvents, ensuring ≥98% isotopic purity.

Comparative Analysis with Meropenem Derivatives

Table 2: Comparison of Synthetic Methods

Compound Protection Group Deuteration Method Yield (%)
Meropenem None N/A 60–65
Meropenem-d6 4-Nitrobenzyl D₂O exchange 75–80
Imipenem-4-nitrobenzyl ester 4-Nitrobenzyl None 70–75

Recent Advances

Continuous Flow Deuteration

Recent patents describe microreactor systems for deuteration, reducing reaction times from 24 hours to 4 hours with comparable yields (78%).

Enzymatic Deprotection

Lipase-catalyzed ester hydrolysis offers a greener alternative to acidic deprotection, achieving 85% yield under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of meropenem derivatives.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of meropenem.

    Medicine: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms.

    Industry: Applied in the quality control of pharmaceutical products containing meropenem.

Mechanism of Action

The mechanism of action of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is similar to that of meropenem. It penetrates bacterial cells and interferes with the synthesis of vital cell wall components, leading to cell death. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Ceftizoxime Intermediate (4-Nitrobenzyl Ester Derivative)
Ceftizoxime, a third-generation cephalosporin, employs a 4-nitrobenzyl ester during synthesis to protect its carboxylic acid group. Similar to the Meropenem derivative, the 4-nitrobenzyl group is introduced early in the synthesis (e.g., compound 26 in Scheme 4 of ) and removed via catalytic hydrogenation (Pd/C) or enzymatic reduction . Key differences include:

  • Stability: The Meropenem-d6 derivative exhibits enhanced metabolic stability due to deuterium, whereas non-deuterated cephalosporin intermediates may undergo faster degradation .
  • Deprotection Efficiency : Enzymatic methods using chloramphenicol nitroreductase (CNR) are emerging for 4-nitrobenzyl removal, offering advantages over traditional Pd/C (e.g., reduced metal contamination) .

2.1.2 4-Nitrobenzyl Acetoacetate (CAS: 61312-84-3)
This compound shares the 4-nitrobenzyl ester moiety but lacks the β-lactam core. It is used in organic synthesis as a ketone-protecting group. Key comparisons:

  • Reactivity : The absence of the β-lactam ring simplifies its reactivity, focusing on nucleophilic acyl substitutions.
  • Physical Properties : Melting point (44°C) and purity (≥98% HPLC) are well-documented, contrasting with the Meropenem derivative, which is typically handled as a crystalline powder under controlled conditions .

2.1.3 Succinic Acid Di(4-nitrobenzyl) Ester (CAS: 114-101-2) A diester variant with applications in polymer chemistry. Unlike the monoester Meropenem derivative, this compound’s dual ester groups require harsher deprotection conditions (e.g., strong acids or prolonged hydrogenation) .

Data Table: Key Comparative Parameters

Compound Molecular Formula Molecular Weight Deprotection Method Application Stability
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 C₁₇H₁₅D₆N₃O₆S 401.47 Catalytic hydrogenation (Pd/C) or CNR Antibiotic intermediate, isotopic tracer High (deuterated core)
Ceftizoxime Intermediate (4-nitrobenzyl) C₁₈H₁₇N₃O₇S 419.41 Pd/C or SnCl₂ Cephalosporin synthesis Moderate (non-deuterated)
4-Nitrobenzyl Acetoacetate C₁₁H₁₁NO₅ 237.21 Acid hydrolysis Ketone protection Low (thermal sensitivity)
Succinic Acid Di(4-nitrobenzyl) Ester C₁₈H₁₆N₂O₈ 388.33 TFMSA/TFA Polymer crosslinking High (diester stability)

Research Findings and Trends

  • Deuteration Impact: The d6 labeling in the Meropenem derivative reduces metabolic degradation rates by up to 30% compared to non-deuterated analogues, as inferred from similar deuterated pharmaceuticals .
  • Enzymatic vs. Chemical Deprotection : CNR-mediated deprotection of 4-nitrobenzyl esters achieves >90% yield under mild conditions (pH 7.4, 25°C), avoiding Pd/C’s limitations (e.g., sulfide poisoning in β-lactams) .
  • Acid Stability : The 4-nitrobenzyl group in Meropenem derivatives is more resistant to acid hydrolysis than benzyl esters, aligning with observations in phosphorylated serine synthesis .

Biological Activity

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester (CAS 96036-02-1) is a derivative of meropenem, a broad-spectrum carbapenem antibiotic known for its efficacy against a wide range of bacterial pathogens. This compound has garnered attention in the field of microbiology and pharmacology for its potential applications in studying bacterial resistance and as a biochemical probe in proteomics research.

Chemical Structure and Properties

The compound features a nitrobenzyloxycarbonyl group attached to the meropenem backbone, which enhances its stability and bioactivity. The incorporation of deuterium (d6) in its structure allows for advanced analytical techniques such as mass spectrometry, facilitating the study of drug metabolism and interactions.

Meropenem acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The modification in this compound is expected to retain this mechanism while providing additional functionalities for research applications.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against various strains, as shown in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1
Streptococcus pneumoniae0.125

These results demonstrate that the compound maintains potent activity similar to that of meropenem, making it a valuable candidate for further investigation into antibiotic resistance mechanisms.

Case Studies

  • Study on Resistance Mechanisms :
    A doctoral thesis examined the use of various meropenem derivatives, including this compound, in understanding bacterial resistance mechanisms. The study found that this compound could effectively inhibit resistant strains of E. coli, suggesting its potential role in overcoming antibiotic resistance .
  • Proteomics Applications :
    In proteomics, this compound has been utilized as a probe to label and study target proteins involved in bacterial cell wall synthesis. This application aids in elucidating protein interactions and functions within pathogenic bacteria .

Safety Profile

The safety data sheet indicates that while the compound is primarily for research use, standard laboratory safety protocols should be followed during handling to mitigate any potential risks associated with chemical exposure .

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